Leucoberbelin blue I

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

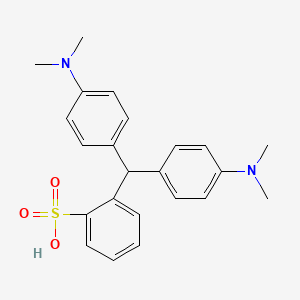

2-[bis[4-(dimethylamino)phenyl]methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-24(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)25(3)4)21-7-5-6-8-22(21)29(26,27)28/h5-16,23H,1-4H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKLFIWDQVFMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328670 | |

| Record name | Leucoberbelin blue I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52748-86-4 | |

| Record name | Leucoberbelin blue I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leucoberbelin blue I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Oxidation of Leucoberbelin Blue I: A Deep Dive into its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Leucoberbelin Blue I (LBB I), a water-soluble leuco base, serves as a highly sensitive chromogenic reagent in various analytical and biological applications.[1][2][3] Its utility lies in its pronounced color change from colorless to a deep blue upon oxidation, a reaction that forms the basis of its function in assays for detecting and quantifying oxidizing agents.[3] This technical guide provides an in-depth exploration of the mechanism behind LBB I oxidation, offering detailed experimental protocols and quantitative data to support its application in research and development.

Core Oxidation Mechanism: A Hydrogen Atom Transfer Reaction

The fundamental mechanism of this compound oxidation is characterized as a hydrogen atom transfer (HAT) reaction. In this process, the leuco form of the dye donates a hydrogen atom to an oxidizing agent, resulting in the formation of a colored radical cation. This initial oxidation is followed by subsequent steps to yield the stable, intensely colored final product.

The oxidation of LBB I is particularly well-documented in the context of manganese (Mn) oxide quantification. In these systems, manganese species with oxidation states higher than +2, such as Mn(III) and Mn(IV) oxides, act as the oxidizing agents. The reaction is stoichiometric, meaning the intensity of the blue color produced is directly proportional to the concentration of the oxidizing manganese species, allowing for their precise quantification.

The reaction can be generalized as follows:

-

Initial Oxidation: The oxidizing agent abstracts a hydrogen atom from the central carbon of the LBB I molecule.

-

Formation of the Colored Species: This abstraction leads to the formation of a resonance-stabilized carbocation, which is intensely colored.

This process is sensitive to pH, with optimal reaction conditions typically falling within a slightly acidic range of pH 4-6.

Experimental Protocol: Quantification of Manganese Oxides using this compound

This protocol details a common application of LBB I oxidation for the spectrophotometric quantification of manganese oxides.

Materials:

-

This compound (dye content ≥ 65%)

-

Potassium permanganate (KMnO₄) standard solution

-

Ammonium hydroxide (NH₄OH), concentrated

-

Distilled, deionized water

-

Buffer solution (e.g., acetate buffer, pH 4-6)

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of LBB I Stock Solution (4%):

-

Dissolve 4 g of this compound in 80 mL of boiled, distilled water.

-

Add 0.3 mL of concentrated ammonium hydroxide.

-

Adjust the final volume to 100 mL with distilled water.

-

Store the solution in the dark at 4°C.

-

-

Preparation of LBB I Working Solution (0.4%):

-

Dilute the 4% stock solution 10-fold with distilled water.

-

-

Standard Curve Preparation:

-

Prepare a series of potassium permanganate (KMnO₄) standards of known concentrations (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM MnO₂ equivalents).

-

Note: KMnO₄ is a Mn(VII) compound. To relate its concentration to Mn(IV) in MnO₂, the KMnO₄ concentration must be divided by 2.5, as Mn(VII) accepts 5 electrons to be reduced to Mn(II), while Mn(IV) accepts 2 electrons.

-

-

Sample Analysis:

-

If necessary, buffer the environmental or experimental samples to a pH between 4 and 6.

-

Add a known volume of the 0.4% LBB I working solution to a known volume of the standard or sample.

-

Incubate the mixture in the dark for a specified period (e.g., 15 minutes to 2 hours) to allow for color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting blue solution at a wavelength of 620-624 nm.

-

-

Quantification:

-

Construct a standard curve by plotting the absorbance of the KMnO₄ standards against their corresponding MnO₂ equivalent concentrations.

-

Determine the concentration of manganese oxides in the samples by interpolating their absorbance values on the standard curve.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the this compound oxidation assay.

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 620 - 624 nm | |

| Optimal pH Range | 4 - 6 | |

| LBB I Stock Solution | 4% (w/v) | |

| LBB I Working Solution | 0.4% (w/v) | |

| Standard Oxidant | Potassium permanganate (KMnO₄) | |

| Conversion Factor (KMnO₄ to MnO₂) | Divide KMnO₄ concentration by 2.5 |

Visualizing the Oxidation Workflow

The following diagrams illustrate the key processes involved in the this compound oxidation mechanism and its application in manganese oxide quantification.

Caption: General mechanism of this compound oxidation via Hydrogen Atom Transfer.

References

An In-depth Technical Guide to the Synthesis of Leucoberbelin Blue I from o-Sulfobenzaldehyde

This technical guide provides a comprehensive overview of the synthesis of Leucoberbelin Blue I, a leuco base triphenylmethane dye. The synthesis originates from o-sulfobenzaldehyde and involves a condensation reaction followed by an oxidation step. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, data presentation, and visual diagrams of the synthesis pathway.

Introduction

This compound (LBB) is a water-soluble leuco dye that, upon oxidation, forms a distinctly colored complex.[1] This property makes it a valuable redox indicator, particularly in assays for detecting and quantifying manganese oxides.[2][3] Structurally, this compound is a triphenylmethane dye, a class of brilliantly colored compounds known for their use in various applications, including textiles and printing inks.[4] The synthesis of triphenylmethane dyes typically involves the condensation of an aromatic aldehyde with an N-alkylaniline derivative to form a leuco base, which is subsequently oxidized to the final dye.

This guide details a proposed synthesis of this compound starting from o-sulfobenzaldehyde and N,N-dimethylaniline, based on established methods for preparing analogous triphenylmethane dyes.

Synthesis Pathway

The synthesis of this compound from o-sulfobenzaldehyde is a two-step process:

-

Condensation: An electrophilic substitution reaction where o-sulfobenzaldehyde reacts with two equivalents of N,N-dimethylaniline in an acidic medium to form the leuco base of the dye.

-

Oxidation: The colorless leuco base is then oxidized to the colored form of this compound.

The overall reaction is depicted in the following diagram:

References

Leucoberbelin Blue I and Leucocrystal Violet: A Technical Guide to their Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leucoberbelin Blue I (LBB) and the closely related compound, Leucocrystal Violet (LCV). It covers their core principles, quantitative data, and detailed experimental protocols for their use in scientific research. This document is intended to be a valuable resource for professionals in drug development, diagnostics, and forensic science.

Introduction

This compound and Leucocrystal Violet are leuco dyes, which are colorless or faintly colored chemical compounds that can be converted by a chemical reaction, often oxidation, into a colored form. This property makes them highly valuable as indicators in various analytical assays. While structurally similar, their primary applications differ significantly. This compound is predominantly used in environmental and biogeochemical studies for the quantification of manganese oxides[1][2][3][4]. Leucocrystal Violet, on the other hand, is a well-established reagent in forensic science for the presumptive identification and enhancement of latent bloodstains.

Quantitative Data

Table 1: Physicochemical Properties of this compound and Leucocrystal Violet

| Property | This compound | Leucocrystal Violet |

| Synonyms | LBB | LCV, Leuco Crystal Violet |

| CAS Number | 52748-86-4 | 603-48-5 |

| Molecular Formula | C₂₃H₂₆N₂O₃S | C₂₅H₃₁N₃ |

| Molecular Weight | 410.53 g/mol | 373.53 g/mol |

| Appearance | Light blue powder | White to very pale lavender crystalline powder |

| Solubility | Water: 50 g/L | - |

| λmax (leuco form) | 253 nm | 207 nm |

Table 2: Molar Absorptivity and Extinction Coefficient Data

| Compound | Molar Absorptivity (ε) | Wavelength (λmax) | Conditions |

| This compound (Oxidized form) | Data not available | 624 nm | Oxidized by Mn(III/IV) species |

| Leucocrystal Violet (Oxidized form - Crystal Violet) | 1.47 x 10⁶ L mol⁻¹ cm⁻¹ | 590 nm | In the presence of copper and potassium iodide |

| Crystal Violet | 112,000 M⁻¹cm⁻¹ | 509.5 nm | In water |

Experimental Protocols

This section provides detailed methodologies for the preparation and application of this compound and Leucocrystal Violet reagents.

This compound Assay for Manganese(IV) Detection

This protocol is adapted from the method used for the spectrophotometric detection of Mn⁴⁺.

Objective: To quantify the concentration of manganese (IV) oxides in a sample.

Materials:

-

This compound (LBB)

-

Boiled, distilled water

-

Concentrated ammonium hydroxide (NH₄OH)

-

Potassium permanganate (KMnO₄) standard solution

-

Microcentrifuge tubes

-

Spectrophotometer

Reagent Preparation (0.4% LBB working solution):

-

Add 4g of LBB to 80 ml of boiled, distilled water.

-

Add 0.3 ml of concentrated ammonium hydroxide.

-

Adjust the final volume to 100 ml with boiled, distilled water to create a 4% stock solution.

-

Dilute the stock solution 10-fold with boiled, distilled water to obtain a 0.4% working solution.

-

Store the working solution in the dark at 4°C. The reagent is stable for at least a year, but should be remade if it turns significantly blue.

Procedure:

-

For each sample and standard, mix 250 µl of the 0.4% LBB working solution with 50 µl of the sample or standard in a microcentrifuge tube.

-

Allow the mixture to react for 15 minutes in the dark.

-

If particulate matter is present, centrifuge the tubes to pellet the solids.

-

Transfer the supernatant to a cuvette.

-

Measure the absorbance at 620 nm using a spectrophotometer.

-

A standard curve should be generated using known concentrations of KMnO₄. Note that KMnO₄ is a Mn⁷⁺ compound, and the concentration must be divided by 2.5 to be equivalent to Mn⁴⁺ concentration in terms of oxidizing equivalents.

Leucocrystal Violet Reagent for Bloodstain Enhancement

This protocol describes the preparation of an LCV solution for the forensic enhancement of bloodstains.

Objective: To enhance the visibility of latent or faint bloodstains.

Materials:

-

5-Sulfosalicylic acid

-

3% Hydrogen peroxide

-

Sodium acetate

-

Leucocrystal Violet (LCV)

-

Distilled water

-

Magnetic stirrer

-

Dark glass storage bottle

Reagent Preparation:

Two common formulations are provided:

Formula A:

-

Dissolve 10g of 5-Sulfosalicylic Acid in 100 ml of distilled water (Solution A).

-

Add Solution A to 400 ml of 3% Hydrogen Peroxide (Solution B).

-

Add 0.75 g of Leucocrystal Violet dye to Solution B and stir vigorously until dissolved.

Formula B:

-

Dissolve 10g of 5-Sulfosalicylic Acid in 500 ml of 3% Hydrogen Peroxide.

-

Add and dissolve 3.7 g of Sodium acetate.

-

Add and dissolve 1.0 g of Leucocrystal Violet dye, stirring the mixture vigorously.

Procedure:

-

The prepared LCV reagent can be applied to a suspected area using a fine-mist sprayer.

-

Development of a violet color should occur within 30 seconds in the presence of blood.

-

The enhancement is a result of the catalytic oxidation of the colorless LCV to the intensely colored Crystal Violet by the hemoglobin in the blood.

-

It is recommended to perform a positive control with a known bloodstain and a negative control on an area free of blood before applying to the evidence.

Diagrams

This compound Assay Workflow

Caption: Workflow for the quantification of Manganese (IV) using the this compound assay.

Leucocrystal Violet Reaction in Blood Detection

Caption: Catalytic reaction of Leucocrystal Violet in the presence of hemoglobin for blood detection.

References

- 1. Concentrations of reactive Mn(III)-L and MnO2 in estuarine and marine waters determined using spectrophotometry and the leuco base, leucoberbelin blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 白贝林蓝 I Dye content 65 % | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

Stability and Shelf Life of Leucoberbelin Blue I Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoberbelin Blue I (LBB) is a versatile colorimetric reagent and redox indicator with significant applications in analytical chemistry, histology, and environmental monitoring.[1][2][3][4] Its utility is fundamentally linked to its stability and predictable performance over time. This technical guide provides a comprehensive overview of the known stability characteristics of this compound, outlines experimental protocols for its stability assessment based on industry best practices, and discusses potential degradation pathways. While specific quantitative shelf-life data under varied conditions is not extensively published, this guide offers a framework for researchers to establish in-house stability protocols and ensure the reliability of their experimental results.

Introduction to this compound

This compound is a water-soluble leuco base.[2] In its reduced (leuco) form, it is colorless. Upon oxidation, it is converted to its colored form, exhibiting a strong absorbance maximum, which allows for the quantitative analysis of oxidizing agents. This property is harnessed in various assays, notably for the detection of manganese oxides and in other redox-based analytical methods. Given its role in generating quantitative data, understanding the stability and shelf life of the LBB reagent is critical for assay accuracy and reproducibility.

Recommended Storage and Handling

To ensure the longest possible shelf life and optimal performance, this compound powder should be stored under the conditions recommended by manufacturers.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

| Parameter | Recommendation | Source(s) |

| Temperature | Room Temperature | |

| Atmosphere | Dry / Low Humidity | |

| Container | Tightly Closed |

The product is known to be chemically stable under these standard ambient conditions.

Framework for Experimental Stability Assessment

To supplement manufacturer data and qualify the reagent for specific applications, researchers can conduct their own stability studies. The following protocols are based on established principles of stability testing for chemical reagents and pharmaceutical substances.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a this compound solution.

Caption: Experimental workflow for this compound stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is employed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

-

Preparation: Prepare a solution of this compound in high-purity water (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the solution to the following conditions:

-

Acid Hydrolysis: Add 1M HCl to an aliquot and incubate at 60°C for 48 hours.

-

Base Hydrolysis: Add 1M NaOH to an aliquot and incubate at 60°C for 48 hours. Note: LBB's performance is known to be pH-dependent, with signal loss reported above pH 5.

-

Oxidation: Add 3% H₂O₂ to an aliquot and store at room temperature for 48 hours.

-

Thermal Stress: Incubate an aliquot at 70°C for 7 days in the dark.

-

Photostability: Expose an aliquot to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples against a control (unstressed) sample using a suitable analytical technique, such as HPLC with a UV detector or LC-MS, to separate and identify potential degradation products.

Potential Degradation Pathways

The precise degradation pathways of this compound are not well-documented in publicly available literature. However, based on its triphenylmethane structure and its function as a redox indicator, a potential degradation pathway involves oxidation beyond the desired colored form, leading to a loss of chromogenic potential.

Caption: Hypothetical degradation pathway for this compound.

Degradation may involve cleavage of the molecule or irreversible oxidation, leading to products that no longer participate in the desired color-forming reaction.

Data Presentation for Stability Studies

Quantitative data from stability studies should be recorded systematically. The following tables provide templates for organizing such data.

Table 2: Template for Real-Time Stability Data of LBB Solution (Stored at 25°C/60% RH)

| Time Point (Months) | Appearance | pH | Absorbance at λmax (of oxidized form) | Performance (% of T0 response) |

| 0 | Clear, Colorless | 6.8 | 1.05 | 100% |

| 3 | ||||

| 6 | ||||

| 12 |

Table 3: Template for Accelerated Stability Data of LBB Solution (Stored at 40°C/75% RH)

| Time Point (Months) | Appearance | pH | Absorbance at λmax (of oxidized form) | Performance (% of T0 response) |

| 0 | Clear, Colorless | 6.8 | 1.05 | 100% |

| 1 | ||||

| 3 | ||||

| 6 |

Conclusion

This compound is a stable reagent when stored as a solid under recommended conditions. The stability of its solutions, however, is subject to environmental factors such as pH, temperature, and light. For applications requiring high accuracy, particularly in regulated environments, it is imperative to perform in-house stability validation. The experimental frameworks provided in this guide offer a starting point for establishing the shelf life and optimal storage conditions for this compound solutions, ensuring the integrity and reliability of experimental data.

References

- 1. alkalisci.com [alkalisci.com]

- 2. This compound Dye content 65 52748-86-4 [sigmaaldrich.com]

- 3. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quercus.be [quercus.be]

An In-depth Technical Guide to the Redox Potential of Leucoberbelin Blue I

For Researchers, Scientists, and Drug Development Professionals

Introduction to Leucoberbelin Blue I

This compound is a water-soluble leuco dye belonging to the triphenylmethane class of compounds. In its reduced, or "leuco," form, it is colorless. Upon oxidation, it is converted to the highly colored Berbelin blue dye. This distinct color change forms the basis of its primary application as a redox indicator in various chemical and biochemical assays.

Redox Chemistry of this compound

The fundamental redox chemistry of this compound involves its oxidation from a colorless leuco form to a colored cationic dye. This transformation is characterized by the loss of electrons and a proton, often described as a hydrogen atom transfer.

Reaction with Manganese Oxides:

A significant application of LBB is in the quantification of manganese (Mn) oxides, particularly Mn(III) and Mn(IV) species. In this context, LBB is oxidized by the higher oxidation states of manganese, resulting in the formation of the colored Berbelin blue. The intensity of the resulting blue color is stoichiometrically related to the concentration of the manganese oxides, allowing for their spectrophotometric determination.[1] The reaction is understood to proceed via an inner-sphere electron transfer mechanism.

Quantitative Redox Data

As of the latest literature review, specific quantitative data for the standard redox potential (E°) of this compound has not been published. However, to provide a frame of reference, the table below summarizes electrochemical data for related triphenylmethane dyes. It is important to note that these values are not directly transferable to LBB due to structural and substituent differences that significantly influence redox potential.

| Dye Name | Experimental Conditions | Anodic Peak Potential (Epa) vs. Ag/AgCl | Notes |

| Malachite Green | pH 1.65, Mercury Film Electrode | Not reported (electrochemically active in cathodic area) | The study focused on the electroreduction of the colored form. |

| Basic Fuchsin | pH 1.65, Mercury Film Electrode | Not reported (electrochemically active in cathodic area) | The study focused on the electroreduction of the colored form. |

This table is intended for comparative purposes only. The redox potential of LBB is expected to differ.

Experimental Protocol for Determining the Redox Potential of this compound via Cyclic Voltammetry

For researchers seeking to determine the precise redox potential of this compound, cyclic voltammetry (CV) is a powerful and appropriate technique. The following protocol provides a general methodology.

4.1. Materials and Reagents:

-

This compound

-

Supporting Electrolyte (e.g., 0.1 M KCl or TBAPF6 in a suitable solvent)

-

Solvent (e.g., deionized water, acetonitrile, or dimethylformamide, depending on the solubility of LBB and the desired potential window)

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Potentiostat

4.2. Procedure:

-

Preparation of the Analyte Solution: Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window of the potentiostat to a range where the oxidation of LBB is expected to occur. A wide initial scan range (e.g., -1.0 V to +1.0 V vs. Ag/AgCl) can be used to identify the redox events.

-

Perform a cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting voltammogram, which will plot current (I) versus potential (E).

-

-

Data Analysis:

-

Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

-

The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials: E°' ≈ (Epa + Epc) / 2.

-

The separation between the peak potentials (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

4.3. Visualization of the Experimental Workflow:

Caption: Workflow for determining the redox potential of this compound.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" for this compound is its redox-coupled color change. This can be visualized as a simple state transition.

Caption: Redox transition of this compound.

Conclusion

This compound is a valuable redox indicator, particularly for the detection of manganese oxides. While its precise redox potential has not been definitively established in the literature, this guide provides the foundational knowledge of its redox chemistry and a detailed experimental protocol for its determination using cyclic voltammetry. The provided information and methodologies will enable researchers and professionals in drug development and other scientific fields to effectively utilize and characterize the electrochemical properties of this compound.

References

Unveiling the Potential of Leucoberbelin Blue I: A Technical Guide to its Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoberbelin blue I (LBB), a water-soluble leuco base, is primarily recognized for its utility as a sensitive colorimetric reagent for the detection and quantification of manganese (Mn) oxides.[1][2] This in-depth technical guide consolidates the established applications of LBB and explores its potential in novel biochemical contexts. While its role in manganese detection is well-documented, this paper also addresses emerging, yet less substantiated, applications such as its use as a quencher in time-resolved fluorescence quenching resonance energy transfer (QRET) assays for receptor-ligand screening and as a specialized stain in microbiology.[1][3] This guide provides detailed experimental protocols for its principal application, summarizes key quantitative data, and uses workflow diagrams to illustrate its utility. By presenting both established methods and potential future directions, this document aims to equip researchers with the knowledge to leverage this compound in their work.

Introduction to this compound

This compound is a redox-active dye that undergoes a distinct color change upon oxidation. In its reduced, or "leuco," form, it is colorless. However, in the presence of an oxidizing agent, it is converted to its oxidized form, which exhibits a strong blue color. This transformation is the foundation of its application as an indicator. The primary mechanism of action involves a hydrogen atom transfer reaction, where LBB is oxidized by species such as manganese (III) or manganese (IV), forming a colored complex.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₂O₃S | |

| Molecular Weight | 410.53 g/mol | |

| Appearance | Powder | |

| Solubility | Water: 50 g/L | |

| Maximum Absorbance (λmax) | 253 nm | |

| CAS Number | 52748-86-4 |

Established Application: Detection and Quantification of Manganese Oxides

The most robust and scientifically validated application of this compound is in the spectrophotometric detection of manganese oxides (MnOₓ) and soluble reactive manganese(III) complexes (Mn(III)-L). This method is noted for its simplicity and high sensitivity.

Mechanism of Action

The fundamental principle of this assay is the oxidation of the colorless LBB to its blue-colored form by manganese species in higher oxidation states (Mn(III) or Mn(IV)). The intensity of the resulting blue color is stoichiometrically related to the concentration of the manganese oxidant, allowing for quantitative analysis via spectrophotometry. The reaction is a hydrogen atom transfer, requiring direct physical contact between LBB and the manganese species for an inner-sphere electron transfer to occur.

Caption: Oxidation of this compound by manganese species.

Experimental Protocol: Quantification of MnO₂

This protocol is adapted from established methods for quantifying manganese oxides in aqueous samples.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in deionized water)

-

Sample containing manganese oxides

-

Standard solutions of a known manganese oxidant (e.g., KMnO₄) for calibration

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of KMnO₄ with known concentrations.

-

To each standard, add a fixed volume of the LBB stock solution.

-

Allow the color to develop for a consistent period (e.g., 5-10 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the blue LBB complex (approximately 624 nm).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Analysis:

-

Add the same fixed volume of LBB stock solution to a known volume of the experimental sample.

-

Allow the same color development time as used for the standards.

-

Measure the absorbance of the sample at the same wavelength (e.g., 624 nm).

-

Use the calibration curve to determine the concentration of manganese oxides in the sample based on its absorbance.

-

Quantitative Data from Literature

| Parameter | Value | Reference |

| Detection Limit (Soluble Mn(III)-L) | 6.7 nM (100-cm path length) | |

| Detection Limit (Particulate MnOₓ) | 7 pM (100-cm path length) | |

| Wavelength of Max Absorbance | ~624 nm |

Novel and Developing Applications

While the detection of manganese is the primary use of LBB, it is cited in commercial literature for other potential applications. It is important to note that detailed, peer-reviewed protocols and extensive validation for these applications are not widely available, presenting an opportunity for future research.

Time-Resolved Fluorescence Quenching Resonance Energy Transfer (QRET)

Several suppliers of this compound state its use as a quencher in time-resolved fluorescence (TRF) or QRET assays for screening receptor-ligand interactions.

Theoretical Workflow: In a hypothetical QRET assay, a receptor, often labeled with a long-lifetime fluorescent donor (like a lanthanide chelate), is incubated with its corresponding ligand. If LBB can act as an effective quencher, its proximity to the donor upon binding (or displacement) would modulate the fluorescence signal.

Caption: Theoretical workflow of LBB as a quencher in a QRET assay.

Current Status and Future Research: To date, specific protocols detailing the types of donor fluorophores compatible with LBB, optimal concentrations, or examples of receptor-ligand systems where it has been successfully applied are not available in peer-reviewed literature. This represents a significant knowledge gap. Future research could focus on characterizing the quenching properties of LBB, determining its Förster radius with common donors, and developing and validating new homogenous assays for drug discovery screening.

Staining in Microbiology

This compound is listed as suitable for microbe identification staining. Its application in this context appears to be an extension of its manganese detection capabilities, rather than a general cytological stain.

Confirmed Application: Detection of Manganese Oxidase Activity in Bacteria Research has demonstrated the use of LBB to confirm the presence of manganese oxides produced by bacterial colonies, which is indicative of manganese oxidase activity.

Experimental Protocol:

-

Culture bacteria on an appropriate agar medium supplemented with a manganese salt (e.g., 0.5 mM MnCl₂).

-

Incubate the plates to allow for colony growth and the formation of brown precipitates (indicative of MnOₓ).

-

Apply a small volume (e.g., 5 µL) of LBB solution directly onto a colony exhibiting the brown precipitate.

-

A rapid change in color from colorless to blue on the colony indicates the presence of manganese oxides, confirming manganese oxidase activity. Colonies without this activity will not induce a color change.

Potential as a Redox Indicator in Cellular Assays: Given its redox-sensitive nature, LBB could potentially be developed into a stain for visualizing localized oxidative stress or the activity of specific oxidoreductases within microbial cells or biofilms. However, research would be required to establish its cell permeability, specificity, and potential toxicity.

Conclusion and Future Outlook

This compound is a valuable tool in biochemistry, with a well-established and robust application in the detection and quantification of manganese species. Its high sensitivity and the simplicity of the colorimetric assay make it a continued staple in environmental and biogeochemical research.

The potential for novel applications in high-throughput screening and specialized microbial staining is intriguing but currently lacks the backing of detailed scientific literature. The repeated mention of its use as a QRET quencher by commercial suppliers suggests that such applications may exist in industrial settings or require further development to become widely adopted. This guide serves as a call to the research community to explore these untapped potentials, to characterize the photophysical properties of LBB that would underpin its use in fluorescence assays, and to investigate its utility as a targeted stain for specific biochemical activities within cells. The validation and publication of such novel applications would significantly broaden the utility of this versatile molecule.

References

Theoretical Perspectives on the Reaction Kinetics of Leucoberbelin Blue I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucoberbelin blue I (LBB) is a triphenylmethane dye widely employed as a sensitive colorimetric reagent for the detection and quantification of higher-valence manganese species, particularly Mn(III) and Mn(IV) oxides. The oxidation of the colorless leuco form of the dye to the intensely colored Berbelin blue is the basis of its analytical utility. Understanding the kinetics of this reaction is crucial for optimizing its application and interpreting the results. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound reaction kinetics. It includes a summary of the reaction mechanism, detailed experimental protocols for kinetic analysis, and a discussion on the theoretical frameworks applicable to leuco dye reactions. While specific theoretical studies on this compound are not extensively available in the current literature, this guide draws parallels from computational studies on analogous leuco and triphenylmethane dyes to provide a foundational understanding.

Introduction

This compound is a water-soluble leuco base that serves as a redox indicator. Its transformation from a colorless state to a vibrant blue hue upon oxidation provides a stoichiometric measure of the oxidizing agent.[1] This property has been extensively utilized in environmental and biological sciences for the quantification of manganese oxides, which play a critical role in various biogeochemical cycles.[2] The kinetics of the LBB reaction are complex and influenced by several factors, including the specific manganese species, their complexation with organic ligands, and the pH of the medium.[3] A thorough understanding of these kinetic parameters is essential for the accurate application of the LBB assay.

Reaction Mechanism and Kinetics

The fundamental reaction involves the oxidation of this compound by manganese species in an oxidation state of +3 or +4. This process is understood to occur via a hydrogen atom transfer (HAT) mechanism, leading to the formation of a colored carbocation.[1]

The reaction can be generalized as:

LBB (colorless) + Mn(III)/Mn(IV) → Berbelin Blue (colored) + Mn(II)

The rate of this reaction is highly dependent on the nature of the manganese oxidant. The reaction with MnO₂ is reported to be pH-independent, whereas the reaction with MnOOH, a one-electron oxidant, is pH-dependent.[4] Furthermore, the complexation of Mn(III) with various ligands significantly impacts its reactivity with LBB. Weakly complexed Mn(III) reacts readily, while strongly bound Mn(III) in certain organic complexes reacts very slowly or not at all.

Quantitative Kinetic Data

While comprehensive theoretical studies detailing the intrinsic kinetics of the this compound reaction are scarce, experimental investigations have provided some quantitative data under specific conditions. The following table summarizes available kinetic data from the literature. It is important to note that these values are context-dependent and can be influenced by factors such as the presence of other substances and the specific experimental setup.

| Parameter | Value | Conditions | Source |

| Average Mn(II) oxidation rate constant (kMn) | 1.4 x 1024 M-4 day-1 | Biologically catalyzed oxidation | |

| Mn(II) oxidation rate | 0.032 ± 0.0087 µM h-1 | pH 5.5 | |

| Mn(II) oxidation rate | 0.11 ± 0.028 µM h-1 | pH 7.2 | |

| Mn(III) formation rate | ~0.2 µM min-1 | Acidic pH | |

| Mn(III) formation rate | ~0.4 µM min-1 | Neutral pH |

Note: The provided rate constant for Mn(II) oxidation represents a biologically mediated process and not the direct reaction with LBB. The other rates are for manganese oxidation and Mn(III) formation, which are the preceding steps for the LBB reaction in many environmental systems.

Theoretical Frameworks for Leuco Dye Kinetics

Direct theoretical and computational studies on the reaction kinetics of this compound are not readily found in the peer-reviewed literature. However, the broader class of triphenylmethane and fluoran leuco dyes has been the subject of computational screening and theoretical investigations. These studies often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic structure, absorption spectra, and reactivity of both the leuco and colored forms of the dyes.

An automated QC simulation protocol, for instance, has been developed for the computational screening of leuco dye candidates. This involves the combinatorial generation of molecular structures and subsequent (TD-)DFT simulations to predict their UV-Vis spectra. Such approaches could be adapted to model the oxidation of this compound, providing insights into the reaction mechanism, transition states, and activation energies.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound for the quantification of manganese oxides.

Preparation of this compound Stock Solution

A 4% (w/v) stock solution of LBB is prepared as follows:

-

Add 4 g of this compound to 80 ml of boiled, distilled water.

-

Add 0.3 ml of concentrated ammonium hydroxide (NH₄OH).

-

Adjust the final volume to 100 ml with boiled, distilled water.

-

For a working solution, dilute the stock solution 10-fold in distilled water to achieve a 0.4% solution.

-

Store the solution in the dark at 4°C. The reagent is stable for at least a year, but should be discarded if it turns significantly blue.

Spectrophotometric Quantification of Mn(IV) Oxides

This protocol is designed for the spectrophotometric detection of Mn⁴⁺ up to approximately 200 µM.

Reagents and Equipment:

-

0.4% this compound working solution

-

Potassium permanganate (KMnO₄) standard solutions (e.g., 2, 4, 10, 20, 40 µM)

-

Microcentrifuge tubes

-

Spectrophotometer capable of measuring absorbance at 620 nm

Procedure:

-

If the sample pH is outside the optimal range of 4-6, buffer the sample accordingly.

-

In a microcentrifuge tube, mix 250 µl of the 0.4% LBB working solution with 50 µl of the standard or sample.

-

Allow the mixture to react for 15 minutes in the dark.

-

Centrifuge the sample to pellet any particulate matter.

-

Measure the absorbance of the supernatant at 620 nm.

-

A standard curve is generated by plotting the absorbance of the KMnO₄ standards against their equivalent MnO₂ concentrations. Note that KMnO₄ is a Mn⁷⁺ compound that accepts 5 electrons upon reduction to Mn²⁺, while MnO₂ (Mn⁴⁺) accepts 2 electrons. Therefore, the KMnO₄ concentration must be divided by 2.5 to convert to Mn⁴⁺ equivalents.

High-Throughput 96-Well Plate Assay

For a higher throughput analysis, the LBB assay can be adapted to a 96-well plate format.

Procedure:

-

For samples containing particulate matter, react 250 µL of LBB solution with 50 µL of the sample in a microcentrifuge tube for 15 minutes.

-

Centrifuge the tubes to remove particulates.

-

Transfer 250 µL of the supernatant to a 96-well plate.

-

For soluble samples, 208.3 µL of LBB solution and 41.6 µL of the sample can be reacted directly in the well of a 96-well plate.

-

Read the absorbance at 624 nm using a plate reader.

Visualizations

The following diagrams illustrate the reaction pathway and experimental workflow for the this compound assay.

Conclusion

The reaction kinetics of this compound are central to its application in the sensitive detection of oxidized manganese species. While the reaction is known to be a complex process influenced by manganese speciation and environmental factors such as pH, a detailed theoretical understanding remains an area for future research. The experimental protocols provided in this guide offer a robust framework for the practical application of the LBB assay. Further computational studies, potentially using DFT and TD-DFT methods, could provide deeper insights into the reaction mechanism and kinetics, ultimately enhancing the analytical power of this versatile chemical tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Concentrations of reactive Mn(III)-L and MnO2 in estuarine and marine waters determined using spectrophotometry and the leuco base, leucoberbelin blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenges of Measuring Soluble Mn(III) Species in Natural Samples [mdpi.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Leucoberbelin Blue I Assay for Manganese Quantification

Introduction

The Leucoberbelin Blue I (LBB) assay is a sensitive and straightforward spectrophotometric method for the quantification of oxidized manganese species, including manganese(III) and manganese(IV) oxides. The underlying principle of this assay is the oxidation of the colorless leuco base, this compound, by higher-valent manganese. This reaction results in the formation of a stable, intensely colored blue product, which can be quantified by measuring its absorbance. The intensity of the blue color is directly proportional to the concentration of oxidized manganese in the sample. This method is widely applicable in various research fields for determining the concentration of both soluble and particulate forms of oxidized manganese.[1][2][3]

Reaction Mechanism

The quantification of manganese using the LBB assay is based on a redox reaction. This compound, a leuco dye, acts as a chromogenic substrate. In the presence of manganese species with an oxidation state of +3 or higher (e.g., Mn(III)-L complexes or MnO₂), LBB undergoes a hydrogen atom transfer, leading to its oxidation.[1][2] This oxidation process converts the colorless LBB into its colored form, Berbelin Blue, which exhibits a strong absorbance at approximately 620-624 nm. The resulting Mn(II) is not detected by the assay.

Caption: Oxidation of this compound by manganese oxides.

Quantitative Data Summary

The this compound assay offers a reliable method for manganese quantification with the following key parameters:

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 620 - 624 nm | |

| Detection Limit (1-cm path length) | Soluble Mn(III): 260 nMParticulate MnO₂: 2.6 nM | |

| Detection Limit (100-cm path length) | Soluble Mn(III): 6.7 nMParticulate MnO₂: 7 pM | |

| Upper Quantification Limit | Approximately 200 µM MnO₂ | |

| Optimal pH Range | 4.0 - 6.0 | |

| Reaction Time | 15 minutes to 2 hours |

Note: The purity of commercially available LBB can vary, making it essential to generate a standard curve for each new batch of reagent to ensure accurate quantification.

Experimental Protocols

This section provides a detailed methodology for quantifying manganese using the LBB assay.

I. Reagent Preparation

A. This compound (LBB) Stock Solution (4%)

-

Add 4 g of this compound powder to 80 mL of boiled, distilled water in a 100 mL volumetric flask.

-

Add 0.3 mL of concentrated ammonium hydroxide (NH₄OH).

-

Adjust the final volume to 100 mL with boiled, distilled water.

-

Store the solution in a dark, airtight bottle at 4°C. The reagent is stable for at least one year.

B. LBB Working Solution (0.4%)

-

Prepare the working solution fresh before each assay by diluting the 4% LBB stock solution 10-fold with distilled water.

Alternative LBB Reagent Preparation (0.04% in Acetic Acid)

-

Dissolve 0.04 g of LBB in 100 mL of 45 mM acetic acid.

-

Allow the solution to dissolve overnight at 4°C in the dark. This formulation results in a reagent with a pH of approximately 3.

C. Manganese Standard (Potassium Permanganate, KMnO₄)

-

Stock Solution (40 mM KMnO₄): Dissolve 31.6 mg of KMnO₄ in 5 mL of distilled water.

-

Working Standards: Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0-100 µM KMnO₄).

Conversion Factor: To relate the KMnO₄ standard to Mn(IV) oxides, the concentration of KMnO₄ must be divided by 2.5. This is because KMnO₄ (Mn⁷⁺) accepts 5 electrons upon reduction to Mn²⁺, while MnO₂ (Mn⁴⁺) accepts 2 electrons.

II. Assay Procedure

The following workflow outlines the steps for manganese quantification.

Caption: Experimental workflow for the LBB assay.

-

Sample Preparation:

-

If necessary, buffer the samples to a pH between 4 and 6.

-

For the analysis of particulate manganese, samples may need to be filtered.

-

-

Reaction Setup:

-

In a microcentrifuge tube, mix 50 µL of the standard or sample with 250 µL of the 0.4% LBB working solution.

-

Alternatively, for a 96-well plate format, mix 41.6 µL of the sample with 208.3 µL of the LBB solution.

-

-

Incubation:

-

Incubate the mixture for at least 15 minutes at room temperature in the dark. Some protocols may require a longer incubation of up to 2 hours.

-

-

Centrifugation (Optional):

-

If the samples contain particulate matter, centrifuge the tubes to pellet any solids before measuring the absorbance.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the supernatant at 620 nm (or 624 nm) using a spectrophotometer or a microplate reader.

-

III. Data Analysis

-

Standard Curve: Plot the absorbance values of the KMnO₄ standards against their corresponding MnO₂ equivalent concentrations.

-

Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the manganese concentration.

-

Sample Concentration: Use the equation from the linear regression to calculate the manganese concentration in the unknown samples based on their absorbance values.

IV. Considerations and Limitations

-

Interferences: Nitrite can be a minor interferent in the LBB assay.

-

pH Sensitivity: The assay is most effective within a pH range of 4-6. Some Mn(III) complexes that are unstable under low pH conditions may not be accurately detected by methods requiring acidic reagents.

-

Reagent Stability: The LBB working solution should be prepared fresh. If the stock solution turns blue, it should be discarded and prepared anew.

References

Application Notes and Protocols for the Spectrophotometric Determination of Mn(III) using Leucoberbelin Blue I

Introduction

Manganese is a crucial redox-active element in various biogeochemical cycles.[1] Its intermediate oxidation state, Mn(III), plays a significant role as both an oxidant and a reductant, often stabilized by organic ligands.[2][3] The accurate quantification of Mn(III) is essential for understanding its role in environmental and biological systems.[1] This document provides a detailed protocol for the spectrophotometric determination of reactive Mn(III) species using the water-soluble leuco base, Leucoberbelin blue I (LBB).[2]

Principle of the Method

The determination of Mn(III) using this compound is based on a redox reaction. LBB, a leuco base, is oxidized by manganese species with an oxidation state of +3 or higher. This oxidation occurs through a hydrogen atom transfer, resulting in the formation of a colored complex. The intensity of the colored product, which is directly proportional to the concentration of the oxidized manganese species, is measured spectrophotometrically. The reaction is stoichiometric with the number of electrons transferred, allowing for quantitative analysis. This method is particularly effective for an extensive suite of weak Mn(III)-ligand complexes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of Mn(III) using this compound.

Table 1: Spectrophotometric and Performance Characteristics

| Parameter | Value(s) | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 624 nm | |

| Detection Limits (Soluble Reactive Mn(III)) | ||

| - Using 1 cm path length cuvette | 260 nM | |

| - Using 100 cm path length LWCC | 6.7 nM | |

| Detection Limits (Particulate Reactive Mn(III)) | ||

| - Using 1 cm path length cuvette | 2.6 nM | |

| - Using 100 cm path length LWCC | 7 pM |

*LWCC: Liquid Waveguide Capillary Cell

Experimental Protocols

1. Reagent Preparation

a) this compound (LBB) Stock Solution (approx. 974 µM)

-

Materials:

-

This compound (dye content ~65%)

-

Acetic acid (trace metal grade)

-

Deionized water

-

-

Procedure:

-

Weigh approximately 0.04 g of this compound.

-

Dissolve the LBB in 100 mL of 45 mM acetic acid.

-

Allow the solution to dissolve overnight at 4°C in the dark.

-

b) Potassium Permanganate (KMnO₄) Standard Solutions

-

Purpose: KMnO₄ is used to create a standard curve for the calibration of the LBB method.

-

Procedure:

-

Prepare a primary stock solution of a known concentration of KMnO₄ in deionized water.

-

Perform serial dilutions of the primary stock to create a range of standard solutions with concentrations relevant to the expected sample concentrations.

-

2. Experimental Workflow

The following diagram illustrates the general workflow for the determination of Mn(III).

Caption: A flowchart of the experimental procedure for Mn(III) determination.

3. Sample Analysis Protocol (Cuvette-Based Assay)

-

Pipette 2 mL of the aqueous sample into a 1 cm path length UV cuvette.

-

Add 40 µL of the LBB stock solution to the sample in the cuvette.

-

Mix the solution thoroughly.

-

Allow the reaction to proceed for a set amount of time (e.g., 2 hours) for color development.

-

Measure the absorbance of the solution at 624 nm using a spectrophotometer.

-

Use a blank solution (deionized water with LBB reagent) to zero the spectrophotometer.

4. Standard Curve Generation

-

Prepare a series of KMnO₄ standards of known concentrations.

-

Treat each standard with the LBB reagent following the same procedure as the samples (Step 3 of the Sample Analysis Protocol).

-

Measure the absorbance of each standard at 624 nm.

-

Plot a graph of absorbance versus the concentration of the KMnO₄ standards. This will generate a linear standard curve.

-

The concentration of Mn(III) in the samples can then be determined by comparing their absorbance values to the standard curve.

Reaction Pathway

The underlying chemical transformation involves the oxidation of the colorless this compound to the intensely colored Berbelin Blue dye by Mn(III).

Caption: Oxidation of this compound by Mn(III).

Interferences and Limitations

-

pH Dependence: The LBB method requires a low pH for the reaction to proceed effectively. The signal from the reaction with KMnO₄ has been shown to decrease significantly at a pH above 5. This low pH requirement makes the method incompatible with Mn(III) complexes that are unstable and rapidly decompose under acidic conditions, such as Mn(III)-desferrioxamine B.

-

Nitrite Interference: At the concentrations of LBB typically used in this assay, nitrite can be a minor interference. It is important to be aware of the concentration ranges over which nitrite may interfere and to consider strategies to mitigate this if necessary.

-

Complex Stability: The LBB reagent reacts readily with weak Mn(III)-ligand complexes but may react very slowly or not at all with strong Mn(III)-ligand complexes. This is because the method relies on an inner-sphere electron transfer that requires physical contact between LBB and Mn(III).

Applications

This spectrophotometric method is well-suited for the quantification of soluble and particulate reactive oxidized manganese in various environmental water samples. It has been successfully applied to the analysis of estuarine and marine waters, including those from oxygen minimum zones. The method can be adapted for use in the field or on board research vessels, providing valuable insights into the speciation of oxidized manganese.

References

- 1. Spectrophotometric determination of manganese in acidified matrices from (pore)waters and from sequential leaching of sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentrations of reactive Mn(III)-L and MnO2 in estuarine and marine waters determined using spectrophotometry and the leuco base, leucoberbelin blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: Detection of Higher-Valent Manganese in Marine Sediments using Leucoberbelin Blue I

Introduction

Manganese is a redox-sensitive element crucial to biogeochemical cycles in marine environments. Its higher oxidation states, primarily as manganese(III) and manganese(IV) oxides, are powerful oxidants and play a significant role in the degradation of organic matter and the cycling of other elements. The Leucoberbelin blue I (LBB) method is a sensitive and straightforward colorimetric technique for the quantification of these higher-valent manganese species (Mn(III) and Mn(IV)) in environmental samples, including marine sediments.

This method is based on the oxidation of the colorless leuco-form of Berbelin blue I by Mn(III)/Mn(IV) to its colored form, which exhibits a strong absorbance maximum at approximately 624 nm.[1][2] The intensity of the blue color is proportional to the concentration of higher-valent manganese in the sample. This technique is particularly valuable for its ability to be adapted for both laboratory and field measurements.

Principle of the Method

The this compound assay is a redox-based method.[2] LBB, a leuco base, is oxidized by higher-valent manganese species (Mn³⁺ to Mn⁷⁺) through a hydrogen atom transfer reaction.[3] This reaction results in the formation of a blue-colored complex that can be quantified spectrophotometrically. The reaction is stoichiometric with the number of electrons transferred, allowing the assay to function as a redox titration.[1] The primary reaction in the context of marine sediments involves the oxidation of LBB by manganese oxides (predominantly MnO₂).

Application

This protocol is intended for researchers, marine chemists, and environmental scientists for the quantitative determination of reactive higher-valent manganese (primarily Mn(IV) oxides) in marine sediment samples. It is suitable for a range of applications, including:

-

Mapping the distribution of oxidized manganese in surface and subsurface sediments.

-

Studying biogeochemical cycling of manganese in marine environments.

-

Assessing the redox conditions of marine sediments.

-

Investigating microbial manganese oxidation.

Technical Specifications and Quantitative Data

The LBB method is highly sensitive, with detection limits varying based on the spectrophotometer's path length.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 620 - 624 nm | |

| Typical pH Range | 3 - 6 | |

| Detection Limit (1-cm path length) | 260 nM (for soluble Mn(III)-L) | |

| Detection Limit (100-cm path length) | 6.7 nM (for soluble Mn(III)-L) | |

| Upper Detection Limit | ~200-250 µM MnO₂ |

Note: Detection limits for sediment samples will be dependent on the efficiency of the interaction between the LBB reagent and the solid-phase manganese oxides.

Experimental Protocols

Reagent Preparation

5.1.1. This compound (LBB) Stock Solution (4%)

-

Boil distilled water to remove dissolved oxygen and allow it to cool.

-

Add 4 g of this compound to 80 ml of the boiled, distilled water.

-

Add 0.3 ml of concentrated ammonium hydroxide (NH₄OH).

-

Adjust the final volume to 100 ml with the boiled, distilled water.

-

Store the solution in a dark bottle at 4°C. The reagent is stable for at least a year. If the solution turns significantly blue, it should be discarded and remade.

5.1.2. This compound (LBB) Working Solution (0.4%)

-

Dilute the 4% LBB stock solution 10-fold with distilled water to prepare a 0.4% working solution.

5.1.3. Potassium Permanganate (KMnO₄) Stock Solution (e.g., 40 mM)

-

Accurately weigh 31.6 mg of KMnO₄ and dissolve it in 5 ml of distilled water to create a 40 mM stock solution.

5.1.4. Potassium Permanganate (KMnO₄) Working Standards

-

Prepare a series of dilutions from the KMnO₄ stock solution to create working standards. For example, to make a 40 µM standard, dilute the 40 mM stock 100-fold, and then 10-fold again.

-

Prepare a calibration curve using a range of concentrations appropriate for the expected sample concentrations (e.g., 2 µM to 40 µM KMnO₄).

Sample Preparation and Analysis

-

Homogenize the wet marine sediment sample.

-

Add approximately 50 µL (or a known mass) of the homogenized sediment to a microcentrifuge tube.

-

Add 250 µL of the 0.4% LBB working solution to the microcentrifuge tube.

-

Vortex the tube to ensure thorough mixing of the sediment and the LBB reagent.

-

Incubate the mixture for 15 minutes in the dark to allow the colorimetric reaction to proceed to completion.

-

Centrifuge the sample to pellet the sediment particles.

-

Carefully transfer the colored supernatant to a cuvette or a microplate well for spectrophotometric analysis.

-

Measure the absorbance of the supernatant at 620-624 nm.

-

A blank should be prepared using the LBB working solution and distilled water or seawater without a sediment sample.

Calibration and Data Analysis

-

Prepare a standard curve by reacting the KMnO₄ working standards with the LBB working solution in the same manner as the samples.

-

Plot the absorbance at 620-624 nm versus the concentration of the KMnO₄ standards.

-

Determine the concentration of KMnO₄ equivalents in the samples using the standard curve.

-

Convert KMnO₄ concentration to MnO₂ concentration. KMnO₄ is a Mn(VII) compound that accepts 5 electrons upon reduction to Mn(II). MnO₂, as Mn(IV), accepts 2 electrons to be reduced to Mn(II). Therefore, the KMnO₄ concentration must be divided by 2.5 to obtain the equivalent Mn(IV) concentration.

MnO₂ (µM) = KMnO₄ (µM) / 2.5

Visualizations

Experimental Workflow

Caption: Experimental workflow for manganese detection in marine sediments using LBB.

LBB Reaction with Manganese Dioxide

Caption: Redox reaction between this compound and Manganese Dioxide.

Limitations and Interferences

-

pH Sensitivity: The LBB method requires a low pH environment (typically pH 3-6) for optimal reaction. This can be a limitation for samples containing Mn(III) complexes that are unstable and decompose at low pH. However, for the more stable Mn(IV) oxides in sediments, this is less of a concern.

-

Interferences: Nitrite may cause minor interference at the concentrations used in this method. Other strong oxidizing agents present in the sediment could potentially oxidize LBB, leading to an overestimation of manganese.

-

Ligand Effects: The method may not be able to detect strongly complexed Mn(III) species, as the LBB molecule may not be able to physically contact the manganese center for electron transfer to occur.

-

Sample Heterogeneity: Sediments can be highly heterogeneous. It is crucial to ensure proper homogenization of the sample before analysis to obtain representative results.

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses and gloves.

-

Ammonium hydroxide is corrosive and should be handled in a fume hood.

-

Potassium permanganate is a strong oxidizer.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Quantifying Manganese Oxides in Biofilms: An Application Note on the Leucoberbelin Blue I (LBB) Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) oxides are significant biogeochemical players, influencing the cycling of metals and organic matter in various environments. In microbial biofilms, the formation of manganese oxides, primarily mediated by manganese-oxidizing bacteria, can have profound effects on the biofilm's structure, function, and interaction with its surroundings. Accurate quantification of these manganese oxides is crucial for understanding these processes. The Leucoberbelin blue I (LBB) assay is a sensitive and specific colorimetric method for the quantification of Mn(III) and Mn(IV) oxides. This application note provides a detailed protocol for the LBB assay tailored for biofilm samples, along with data presentation and a visualization of the related cellular signaling.

The principle of the LBB assay is based on the oxidation of the colorless leuco-base, this compound, by manganese oxides (Mn(III/IV)) to a vibrant blue-colored product. The intensity of the blue color, measured spectrophotometrically at approximately 625 nm, is directly proportional to the concentration of manganese oxides in the sample.

Data Presentation

The following tables summarize quantitative data from studies that have utilized the this compound assay to measure manganese oxide concentrations in bacterial cultures and biofilms.

Table 1: Manganese Oxide Production in Pseudomonas sp. MOB-449 Biofilms at Different Temperatures

| Temperature (°C) | Time (days) | MnOx (µg/mg protein) |

| 18 | 1 | ~25 |

| 18 | 2 | ~75 |

| 18 | 3 | ~125 |

| 30 | 1-3 | Not Detected |

Data adapted from a study on the effect of temperature on Mn(II) oxidation in Pseudomonas sp. MOB-449 biofilms. MnOx production was significantly higher at lower temperatures and was not detected in biofilms grown at 30°C[1].

Table 2: Relative Abundance of Manganese Oxidation States in Pseudomonas putida MnB1 Biofilms

| Time (hours) | Total Mn (mM) | Mn(II) (%) | Mn(III) (%) | Mn(IV) (%) |

| 23 | 0.1 | 16.5 ± 5.7 | 61.5 ± 6.7 | - |

| 47 | 0.1 | 10.0 ± 0.5 | - | 90.0 ± 4.5 |

| 48 | 1 | 7.0 ± 1.4 | 29.0 ± 5.1 | 64.0 ± 4.4 |

This table presents data from a spatially resolved characterization of manganese oxide production in a P. putida biofilm, showing the progression of manganese oxidation states over time at different initial Mn concentrations[2][3][4][5].

Experimental Protocols

Preparation of this compound (LBB) Reagent

Materials:

-

This compound (dye content ~65%)

-

Glacial acetic acid

-

Deionized water

-

Magnetic stirrer and stir bar

-

Dark glass bottle for storage

Procedure:

-

To prepare a 0.04% (w/v) LBB stock solution, dissolve 0.04 g of this compound in 100 mL of 45 mM acetic acid.

-

Stir the solution overnight at 4°C in the dark to ensure complete dissolution.

-

Store the LBB reagent in a dark glass bottle at 4°C. The reagent is stable for an extended period, but should be discarded if it turns blue.

Quantification of Manganese Oxides in Biofilm Samples

Materials:

-

Biofilm sample (e.g., scraped from a surface, or a known volume of biofilm suspension)

-

LBB reagent (0.04% in 45 mM acetic acid)

-

Potassium permanganate (KMnO₄) standard solutions

-

Spectrophotometer or microplate reader capable of measuring absorbance at 625 nm

-

Microcentrifuge tubes or 96-well plate

-

Pipettes

Procedure:

-

Sample Preparation:

-

For attached biofilms, scrape a known area of biofilm and suspend it in a known volume of deionized water. Homogenize the suspension if necessary.

-

For suspended biofilms, collect a known volume of the culture.

-

Samples can be dried overnight at 105°C for dry weight determination before analysis.

-

-

Standard Curve Preparation:

-

Prepare a series of KMnO₄ standard solutions of known concentrations (e.g., 0, 10, 25, 50, 100 µM).

-

Note that 1.0 mM of KMnO₄ is equivalent to 2.5 mM of tetravalent manganese (Mn(IV)) oxides in terms of oxidizing equivalents.

-

-

LBB Assay:

-

In a microcentrifuge tube or a well of a 96-well plate, mix your biofilm sample or KMnO₄ standard with the LBB reagent. A common ratio is 50 µL of sample/standard to 250 µL of LBB reagent.

-

Incubate the mixture in the dark for a specified period. Reaction times can vary, with some protocols suggesting 10-15 minutes, while others recommend up to 2 hours for complete color development.

-

After incubation, measure the absorbance of the solution at 625 nm using a spectrophotometer. Use a blank containing deionized water and the LBB reagent to zero the instrument.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the KMnO₄ standards against their corresponding Mn(IV) equivalent concentrations.

-

Determine the concentration of manganese oxides in your biofilm samples by interpolating their absorbance values on the standard curve.

-

Express the results as µmol of MnO₂ per unit of biofilm (e.g., per mg of dry weight, per cm² of surface area, or per mg of protein).

-

Signaling Pathway and Experimental Workflow

c-di-GMP Signaling in Manganese Oxidation

In some bacteria, such as Pseudomonas resinovorans, the second messenger cyclic di-GMP (c-di-GMP) plays a crucial role in regulating both biofilm formation and manganese oxidation. High cellular levels of c-di-GMP promote a sessile, biofilm-forming lifestyle and can upregulate the expression of manganese-oxidizing enzymes, such as manganese peroxidases (MOPs).

Caption: c-di-GMP signaling pathway linking biofilm formation and manganese oxidation.

Experimental Workflow for LBB Assay

The following diagram illustrates the key steps in the quantification of manganese oxides in biofilms using the this compound method.

Caption: Experimental workflow for the this compound assay.

References

- 1. Manganese oxidation counteracts the deleterious effect of low temperatures on biofilm formation in Pseudomonas sp. MOB-449 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Spatially Resolved Characterization of Biogenic Manganese Oxide Production within a Bacterial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatially resolved characterization of biogenic manganese oxide production within a bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Developmental Protocol for Leucoberbelin Blue I Staining of Geological Thin Sections

Introduction

Leucoberbelin blue I (LBB) is a redox-sensitive colorimetric reagent. It is a water-soluble leuco base that, upon oxidation, forms a distinctly colored complex.[1][2] The oxidation of LBB is stoichiometrically related to the oxidation state of the reacting species, making it a useful indicator for certain chemical reactions.[1] Specifically, LBB is oxidized by manganese (Mn) in higher oxidation states, such as Mn(III) and Mn(IV), through a hydrogen atom transfer reaction, resulting in a colored product. This property suggests its potential application in petrography for the selective staining of manganese oxide or manganese-rich minerals in geological thin sections. This document provides a hypothetical, developmental protocol for this purpose, intended for further experimental validation and optimization.

Principle

The proposed staining method is based on the principle that this compound will be oxidized by manganese oxide minerals (e.g., pyrolusite, hollandite, romanechite) or other manganese-bearing minerals present on the surface of a geological thin section. This reaction will produce a colored precipitate in situ, allowing for the visual identification of these minerals under a microscope. The general staining procedure for thin sections involves surface preparation, application of the staining reagent, a controlled reaction time, and subsequent washing and mounting.

Experimental Protocol

This protocol is a starting point and will likely require significant optimization depending on the specific mineral assemblage and the desired staining intensity.

Materials and Reagents

-

Uncovered and polished geological thin sections

-

This compound powder

-

Distilled or deionized water

-

(Optional) Dilute acid for etching (e.g., very dilute HCl or HF vapor – EXTREME CAUTION REQUIRED )

-

Beakers and graduated cylinders

-

Pipettes

-

Staining jars or petri dishes

-

Wash bottles

-

Hot plate

-

Mounting medium (e.g., Canada balsam or epoxy)

-

Cover slips

Reagent Preparation

-

This compound Staining Solution (0.1% w/v): Dissolve 100 mg of this compound powder in 100 mL of distilled water. Prepare this solution fresh, as the stability of the leuco form in solution may be limited.

Staining Procedure

-

Thin Section Preparation: Ensure the thin section is clean, free of oils, and un-covered. If the thin section is already covered, the coverslip must be removed, and the surface thoroughly cleaned with a solvent like xylene, followed by alcohol.

-

(Optional) Etching: For minerals that may be less reactive, a brief etching step can be considered to increase surface reactivity. This step should be approached with caution and may not be necessary. Exposing the thin section to hydrofluoric acid (HF) vapor for a very short duration (e.g., 5-10 seconds) is a common method for feldspar staining and could be tested here. WARNING: Hydrofluoric acid is extremely hazardous and should only be handled by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

-

Stain Application: Immerse the thin section in a staining jar or petri dish containing the freshly prepared this compound staining solution. Ensure the entire surface of the thin section is in contact with the solution.

-

Reaction Time: Allow the staining reaction to proceed for a designated time. This is a critical parameter for optimization. Start with a time of 1-5 minutes and adjust as necessary based on the observed staining intensity.

-

Washing: After the desired reaction time, carefully remove the thin section from the staining solution and gently rinse it with distilled water to stop the reaction and remove any excess stain.

-

Drying: Thoroughly dry the stained thin section. This can be done by air drying or by gently warming on a hot plate at a low temperature.

-

Mounting: Apply a mounting medium and a coverslip to the stained and dried thin section to protect the stained surface and improve optical clarity for microscopic examination.

Data Presentation: Hypothetical Optimization Parameters

The following table outlines hypothetical parameters that would need to be systematically tested to optimize the this compound staining protocol for a specific application.

| Parameter | Range for Optimization | Expected Outcome | Notes |